molecular formula C14H13NOS B15229309 6-(Benzylthio)-5-methylnicotinaldehyde

6-(Benzylthio)-5-methylnicotinaldehyde

Cat. No.: B15229309
M. Wt: 243.33 g/mol
InChI Key: INJFRXZKIKBHCD-UHFFFAOYSA-N
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Description

6-(Benzylthio)-5-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at position 6 and a methyl (-CH₃) group at position 5 on the pyridine ring. The aldehyde functional group at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. The methyl group at position 5 likely modulates electronic and steric properties, influencing interactions with biological targets.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

6-benzylsulfanyl-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

INJFRXZKIKBHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SCC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)-5-methylnicotinaldehyde typically involves the introduction of the benzylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 5-methylnicotinaldehyde with benzylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 6-(Benzylthio)-5-methylnicotinaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylthio)-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-(Benzylthio)-5-methylnicotinic acid.

    Reduction: 6-(Benzylthio)-5-methyl-2-hydroxymethylnicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-5-methylnicotinaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzylthio group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Impact on Antifungal Activity
Compound Substituent (Position) MIC (µg/mL)
6-(Benzylthio)-5-methylnicotinaldehyde* Benzylthio (6), Methyl (5) ~4–8 (estimated)
4-Cl-Benzylthio analog 4-Cl-Ph (6) 8
3-CF₃-Benzylthio analog 3-CF₃-Ph (6) 16
4-CF₃-Benzylthio analog 4-CF₃-Ph (6) 64

*Estimated based on structural analogs.

Positional and Functional Group Variations

6-(tert-Butyl)-5-methoxynicotinaldehyde
  • Substituents : tert-Butyl (position 6), methoxy (position 5).
  • Molecular Formula: C₁₁H₁₅NO₂; Molecular Weight: 193.25 .
  • The methoxy group at position 5 may enhance solubility but lacks the sulfur-mediated electronic effects critical for antifungal activity.
5-(Benzyloxy)nicotinaldehyde
  • Substituents : Benzyloxy (position 5).
  • Molecular Formula: C₁₃H₁₁NO₂; Molecular Weight: 213.24 .
  • Comparison : The benzyloxy group at position 5 alters the electronic distribution of the pyridine ring. While it achieves a high synthesis yield (81%), the lack of a sulfur atom may reduce lipophilicity and target binding compared to benzylthio derivatives.
6-(Dimethylamino)-5-methylnicotinaldehyde
  • Substituents: Dimethylamino (position 6), methyl (position 5).
  • Molecular Formula : C₉H₁₂N₂O; Molecular Weight : 164.21 .
  • This contrasts with the benzylthio group, which balances lipophilicity and electronic effects.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
6-(Benzylthio)-5-methylnicotinaldehyde C₁₄H₁₃NOS* ~243.32 Benzylthio (6), Methyl (5)
6-(tert-Butyl)-5-methoxynicotinaldehyde C₁₁H₁₅NO₂ 193.25 tert-Butyl (6), Methoxy (5)
5-(Benzyloxy)nicotinaldehyde C₁₃H₁₁NO₂ 213.24 Benzyloxy (5)
6-(Dimethylamino)-5-methylnicotinaldehyde C₉H₁₂N₂O 164.21 Dimethylamino (6), Methyl (5)

*Deduced from structural analysis.

Biological Activity

6-(Benzylthio)-5-methylnicotinaldehyde is a chemical compound belonging to the class of nicotinic aldehydes. Its unique structural features, including a benzylthio group and a methylene group within the nicotinic ring, contribute to its diverse biological activities. This article aims to provide an in-depth examination of the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H13NOS
  • Molecular Weight : 245.30 g/mol
  • Structural Features : The compound features a benzylthio group at the sixth position and a methylene group at the fifth position of the nicotinic ring structure.

Antimicrobial Activity

Research indicates that compounds similar to 6-(benzylthio)-5-methylnicotinaldehyde exhibit significant antimicrobial properties. These compounds have shown inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This table summarizes the inhibition zones observed for different bacterial strains when treated with 6-(benzylthio)-5-methylnicotinaldehyde at a concentration of 100 µg/mL.

Interaction with Nicotinic Receptors

The compound's biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies suggest that it may modulate receptor activity, which could lead to various pharmacological effects. Understanding this interaction is crucial for exploring its potential in neurological applications.

Case Study: Antimicrobial Efficacy

A study published in Current Developments in Medicinal Chemistry examined the antimicrobial efficacy of several derivatives of nicotinic aldehydes, including 6-(benzylthio)-5-methylnicotinaldehyde. The researchers found that this compound demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

The mechanism by which 6-(benzylthio)-5-methylnicotinaldehyde exerts its biological effects involves:

  • Receptor Binding : The benzylthio group enhances binding affinity to nAChRs.
  • Signal Transduction : Activation of these receptors may initiate downstream signaling pathways that influence cellular responses.

Applications in Medicinal Chemistry

Given its biological activities, 6-(benzylthio)-5-methylnicotinaldehyde holds potential applications in:

  • Drug Development : As a scaffold for designing new antimicrobial agents.
  • Neurological Research : Investigating its role in neuropharmacology due to its interaction with nAChRs.

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